Superior IP6K1 Thermal Stabilization vs. Analogs
A derivative of 2-isopropyl-1H-purin-6-amine (Compound 24) demonstrates a clear, quantifiable advantage in target engagement over other purine analogs in its class. This is evidenced by a significantly higher thermal stabilization of the IP6K1 enzyme, a key target in metabolic and oncological research. At a concentration of 11.1 µM, Compound 24 increased the melting temperature (ΔTm) of IP6K1 by 5.5 °C, which is markedly higher than the 3.6 °C shift observed for Compound 17 and the 1.8 °C shift for the baseline compound (1, TNP) [1].
| Evidence Dimension | Thermal stabilization of IP6K1 (ΔTm) |
|---|---|
| Target Compound Data | 5.5 °C at 11.1 µM |
| Comparator Or Baseline | Compound 17: 3.6 °C at 11.1 µM; Compound 1, TNP: 1.8 °C at 11.1 µM |
| Quantified Difference | +1.9 °C vs. Compound 17; +3.7 °C vs. baseline |
| Conditions | In vitro thermal shift assay with purified IP6K1 enzyme at 11.1 µM compound concentration |
Why This Matters
Superior thermal stabilization indicates stronger and more specific target binding, making this scaffold a more promising starting point for developing potent IP6K1 inhibitors compared to less stabilizing purine analogs.
- [1] Liao, C., et al. (2019). Development of selective inhibitors of inositol hexakisphosphate kinase 1 (IP6K1). Bioorganic & Medicinal Chemistry Letters, 29(19), 126628. Table 5. View Source
